4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
4-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a bromobenzamide moiety at the 7-position. The bromine atom on the benzamide ring enhances steric bulk and may influence electronic properties, while the methanesulfonyl group contributes to hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-2-3-12-6-9-15(11-16(12)20)19-17(21)13-4-7-14(18)8-5-13/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUUPVBOHRBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. Finally, the bromine atom is added through bromination, often using N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the tetrahydroquinoline nitrogen and the benzamide ring. Key comparisons include:
Methanesulfonyl vs. Cyclopropanecarbonyl (BG14726)
- 4-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (BG14726): Molecular Weight: 399.28 g/mol (vs. ~385 g/mol for the methanesulfonyl analog). Synthetic Route: Likely involves cyclopropanecarbonyl chloride instead of methanesulfonyl chloride, requiring milder coupling conditions .
Methanesulfonyl vs. Ethylsulfonyl
- Electronic Effects: Ethylsulfonyl is less electron-withdrawing than methanesulfonyl, which may alter reactivity in nucleophilic substitution reactions .
Methanesulfonyl vs. Isobutyryl
- 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Bulkiness: The isobutyryl group introduces significant steric hindrance, likely reducing crystallinity compared to the planar methanesulfonyl group. Hazards: This analog is classified as acutely toxic (oral, Category 4) and irritant (skin/eyes), whereas methanesulfonyl derivatives are generally associated with moderate toxicity profiles .
Physical and Chemical Properties
Notes:
- Methanesulfonyl derivatives typically exhibit higher solubility in polar solvents (e.g., DMF, DMSO) compared to cyclopropanecarbonyl analogs due to enhanced polarity .
- Bromine substitution on the benzamide ring increases molecular weight and may reduce melting points compared to non-halogenated analogs .
Biological Activity
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety. Its unique chemical properties suggest various pharmacological applications, warranting a detailed exploration of its biological activity.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrN2O3S |
| Molecular Weight | 409.3 g/mol |
| LogP | 3.3004 |
| Polar Surface Area | 54.246 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
This compound's structural features contribute to its interaction with biological targets and influence its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanesulfonyl group acts as an electron-withdrawing moiety, enhancing the reactivity of the compound. The bromine atom is believed to participate in halogen bonding, which may improve binding affinity to various enzymes and receptors. The tetrahydroquinoline core is known for its ability to modulate enzyme activities and receptor interactions, leading to diverse biological effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating various derivatives of tetrahydroquinoline demonstrated that compounds with similar structures could inhibit cancer cell proliferation effectively. The compound's mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression .
Antibacterial Activity
This compound has also shown promising antibacterial properties. In vitro studies have reported that it inhibits the growth of several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae. The minimum inhibitory concentration (MIC) values for these bacteria range from 50 µM to 100 µM, indicating moderate antibacterial efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives:
- Anticancer Study : A derivative of tetrahydroquinoline was tested against various cancer cell lines and showed IC50 values indicating effective cytotoxicity .
- Antibacterial Study : Another research highlighted the effectiveness of similar compounds against E. coli and Pseudomonas aeruginosa with varying MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
